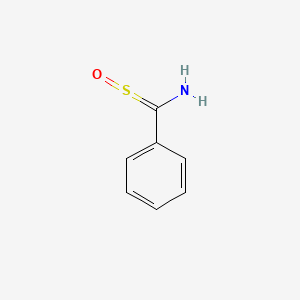

Thiobenzamide S-oxide

CAS No.: 20199-04-6

Cat. No.: VC1593916

Molecular Formula: C7H7NOS

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20199-04-6 |

|---|---|

| Molecular Formula | C7H7NOS |

| Molecular Weight | 153.2 g/mol |

| IUPAC Name | phenyl(sulfinyl)methanamine |

| Standard InChI | InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |

| Standard InChI Key | GZEKDPVRFJUKQC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=S=O)N |

| Canonical SMILES | C1=CC=C(C=C1)C(=S=O)N |

Introduction

Chemical Structure and Properties

Molecular Information

Thiobenzamide S-oxide has a molecular formula of C7H7NOS and a molecular weight of 153.20 g/mol . The compound is registered in various chemical databases with the following identifiers:

The compound is also known by several synonyms, including phenyl(sulfinyl)methanamine and Benzenecarbothioamide S-oxide .

Structural Characteristics

Thiobenzamide S-oxide consists of a benzene ring attached to a thioamide S-oxide group. The structural representation can be captured using various chemical notations:

The compound features a sulfoxide group (S=O) connected to both a phenyl group and an amide nitrogen, creating a unique chemical arrangement that contributes to its biological properties.

Physical and Chemical Properties

Thiobenzamide S-oxide is described as a relatively stable structure . According to data available from analytical studies, the predicted collision cross-section data for various adducts of thiobenzamide S-oxide is presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 154.03212 | 129.1 |

| [M+Na]+ | 176.01406 | 140.5 |

| [M+NH4]+ | 171.05866 | 138.0 |

| [M+K]+ | 191.98800 | 132.6 |

| [M-H]- | 152.01756 | 131.6 |

| [M+Na-2H]- | 173.99951 | 135.6 |

| [M]+ | 153.02429 | 131.7 |

| [M]- | 153.02539 | 131.7 |

This collision cross-section data is valuable for analytical purposes, particularly in mass spectrometry applications, and can aid in the identification and characterization of the compound in complex biological matrices.

Biological Activity and Toxicology

Hepatotoxicity

Thiobenzamide S-oxide has been identified as a significant hepatotoxicant. Research has demonstrated that when synthesized and administered orally to rats, this compound induces the early appearance of liver centrilobular necrosis. Additionally, it impairs glucose-6-phosphatase and aminopyrine demethylase activities and diminishes cytochrome P-450 content in the liver .

Administration of thiobenzamide (0.18 mmol/100 g body weight) to rats caused the appearance of thiobenzamide S-oxide in serum and urine, suggesting that it is a metabolite formed during thiobenzamide metabolism . Notably, thiobenzamide S-oxide is a more potent and faster-acting hepatotoxicant than its parent compound, thiobenzamide . This enhanced toxicity profile makes it an important compound for understanding mechanisms of liver injury induced by thioamides.

Interestingly, liver necrosis caused by thiobenzamide S-oxide can be suppressed by the prior administration of 20-methylcholanthrene , suggesting potential protective mechanisms or metabolic interactions that can mitigate its toxicity.

Mechanism of Action

The toxicity of thiobenzamide S-oxide appears to be related to the S-oxidation process, which is considered a critical bioactivation event. Three lines of evidence support this mechanism:

-

Chemically synthesized thiobenzamide S-oxide is a more potent and faster-acting hepatotoxicant than thiobenzamide .

-

The toxicity of thiobenzamide is markedly influenced by electron-donating or -withdrawing substituents in the meta or para position, with Hammett rho values ranging from -4 to -2, consistent with a requirement for S-oxidative bioactivation .

-

Ortho substitution abrogates the toxicity, covalent binding in vitro, and chemical acylating activity of thiobenzamide derivatives. This is attributed to a steric effect of the ortho substituent impeding nucleophilic attack on the sp² benzylic carbon and formation of the tetrahedral intermediate required for benzimidoyl transfer .

These findings suggest that thiobenzamide S-oxide is involved in thiobenzamide-induced liver damage, possibly as a proximate precursor to the actual toxic entity . The toxicity of numerous small molecules has been strongly correlated with, and generally attributed to, the protein covalent binding of chemically reactive metabolites formed by oxidative biotransformation of a relatively inert parent compound .

Research Applications and Significance

Thiobenzamide S-oxide serves as an important model compound for understanding the mechanisms of thioamide-induced hepatotoxicity. Its study has contributed to broader knowledge about metabolic activation pathways and how chemical structure influences toxicity.

The compound is considered part of the human exposome rather than a naturally occurring metabolite. The exposome encompasses all exposures of an individual in a lifetime and how those exposures relate to health. Thiobenzamide S-oxide is only found in individuals exposed to thiobenzamide or its derivatives, making it a potential biomarker for such exposures .

Research on thiobenzamide S-oxide may also provide insights into detoxification mechanisms, as evidenced by the protective effect of 20-methylcholanthrene against its induced liver necrosis . Understanding the metabolic pathways involved in thiobenzamide S-oxide formation and elimination could help in developing strategies to mitigate the toxicity of thioamide compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume